2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes two fluorophenyl groups, a dihydroisoquinoline group, and an acetamide group .科学的研究の応用
PET Ligand Applications in Brain Imaging
A study by Yui et al. (2010) explored the applications of PET ligands, specifically focusing on their kinetics in the monkey brain and their use in in vitro and in vivo imaging of translocator protein (TSPO) in the infarcted rat brain. The findings suggest the potential utility of such compounds in imaging studies related to TSPO expression in the brain, highlighting their significance in neurological research (Yui et al., 2010).
Structural and Fluorescence Properties
Research by Karmakar et al. (2007) on isoquinoline derivatives, including their structural aspects and fluorescence properties, indicates the potential for developing novel materials with unique optical properties. This includes the formation of host–guest complexes that exhibit enhanced fluorescence, which can be leveraged in materials science and sensing technologies (Karmakar et al., 2007).
Antimalarial Activity
Werbel et al. (1986) synthesized and evaluated a series of compounds for their antimalarial activity, demonstrating the importance of structural features in medicinal chemistry for developing effective antimalarial agents. This research underscores the potential of specific structural modifications to enhance biological activity against malaria (Werbel et al., 1986).
Anticancer Agent Development
Riadi et al. (2021) described the synthesis and characterization of a novel quinazolinone-based derivative, showcasing its potent cytotoxic activity against various human cancer cell lines. The study highlights the compound's potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, suggesting its utility in cancer therapy (Riadi et al., 2021).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2O3/c1-17-9-11-19(12-10-17)27-24(29)16-31-23-8-4-6-21-20(23)13-14-28(25(21)30)15-18-5-2-3-7-22(18)26/h2-12H,13-16H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJZUWMOEHVGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。